![molecular formula C11H9FN6 B11248161 N-(4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11248161.png)

N-(4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

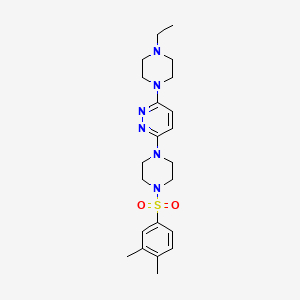

N-(4-Fluorphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin ist eine heterocyclische Verbindung, die aufgrund ihrer potenziellen Anwendungen in der pharmazeutischen Chemie großes Interesse geweckt hat. Diese Verbindung verfügt über einen Triazolopyrimidinkern, der für seine biologische Aktivität bekannt ist, insbesondere bei der Entwicklung von Arzneimitteln, die auf verschiedene Krankheiten abzielen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Fluorphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin umfasst in der Regel die folgenden Schritte:

Bildung des Triazolrings: Dies kann durch eine [3+2]-Cycloadditionsreaktion zwischen einem Azid und einem Alkin erfolgen.

Pyrimidinringkonstruktion: Das Triazolzwischenprodukt wird dann mit geeigneten Reagenzien umgesetzt, um den Pyrimidinring zu bilden.

Substitutionsreaktionen: Die Einführung der 4-Fluorphenyl- und Methylgruppen erfolgt durch nucleophile Substitutionsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:

Katalysatoren: Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.

Lösungsmittel: Auswahl von Lösungsmitteln, die die Löslichkeit und Reaktionsfähigkeit maximieren.

Temperatur- und Druckkontrolle: Präzise Steuerung der Reaktionsbedingungen, um Nebenreaktionen und den Abbau des Produkts zu vermeiden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

Pyrimidine Ring Construction: The triazole intermediate is then reacted with appropriate reagents to form the pyrimidine ring.

Substitution Reactions: Introduction of the 4-fluorophenyl and methyl groups is done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of solvents that maximize solubility and reaction efficiency.

Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions and degradation of the product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe, was zur Bildung von Carbonsäuren oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können auf die Triazol- oder Pyrimidinringe abzielen und möglicherweise zu ringgeöffneten Produkten führen.

Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).

Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

Substitutionsreagenzien: Halogene (Cl₂, Br₂), Nitriermittel (HNO₃).

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Aldehyden.

Reduktion: Bildung von teilweise oder vollständig reduzierten Triazol- oder Pyrimidinderivaten.

Substitution: Einführung verschiedener funktioneller Gruppen in den Fluorphenylring.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann aufgrund ihrer heterocyclischen Struktur als Ligand in katalytischen Reaktionen verwendet werden.

Materialwissenschaft:

Biologie

Enzyminhibition: Die Verbindung hat sich als möglicher Inhibitor verschiedener Enzyme gezeigt, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Antimikrobielle Aktivität: Studien haben ihre Wirksamkeit gegen bestimmte Bakterien- und Pilzstämme gezeigt.

Medizin

Krebsbehandlung: Forschungen haben gezeigt, dass sie das Wachstum von Krebszellen, insbesondere bei Brust- und Darmkrebs, hemmen kann.

Entzündungshemmend: Mögliche Verwendung bei der Behandlung von entzündlichen Erkrankungen aufgrund ihrer Fähigkeit, Immunantworten zu modulieren.

Industrie

Pharmazeutika: Verwendet bei der Synthese von Medikamenten, die auf verschiedene Krankheiten abzielen.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch die Hemmung spezifischer Enzyme und Rezeptoren. Sie bindet an die aktiven Stellen dieser Zielmoleküle, blockiert ihre Aktivität und stört so die biologischen Prozesse, die sie regulieren. Zu den wichtigsten molekularen Zielstrukturen gehören:

Cyclin-abhängige Kinasen (CDKs): Die Hemmung von CDKs kann zu einem Zellzyklusarrest und Apoptose in Krebszellen führen.

Rezeptor-Tyrosinkinasen (RTKs): Die Hemmung von RTKs kann die Proliferation und das Überleben von Krebszellen verhindern.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active sites of these targets, blocking their activity and thereby disrupting the biological pathways they regulate. Key molecular targets include:

Cyclin-dependent kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs can prevent the proliferation and survival of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Chlorphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin

- N-(4-Bromphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin

Einzigartigkeit

N-(4-Fluorphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin ist durch das Vorhandensein des Fluoratoms einzigartig, das seine biologische Aktivität und pharmakokinetischen Eigenschaften deutlich beeinflussen kann. Das Fluoratom kann die Stabilität, Lipophilie und Fähigkeit der Verbindung zur Bildung von Wasserstoffbrückenbindungen verbessern, was sie zu einem stärkeren und selektiveren Inhibitor im Vergleich zu ihren Analoga macht.

Eigenschaften

Molekularformel |

C11H9FN6 |

|---|---|

Molekulargewicht |

244.23 g/mol |

IUPAC-Name |

N-(4-fluorophenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

InChI |

InChI=1S/C11H9FN6/c1-18-11-9(16-17-18)10(13-6-14-11)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,14,15) |

InChI-Schlüssel |

AHEHZNYXCBOOJO-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11248081.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11248082.png)

![6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11248108.png)

![6-allyl-N-(3-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11248121.png)

![N-(2-methylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248122.png)

![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248127.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B11248135.png)

![N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11248152.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11248156.png)

![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11248157.png)